molecular formula C8H10N2O4S B2375426 Methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate CAS No. 6506-30-5

Methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B2375426
CAS No.: 6506-30-5
M. Wt: 230.24
InChI Key: PXALLAPTWSEEKF-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate (CAS 6506-30-5, Molecular Formula: C8H10N2O4S, Molecular Weight: 230.24 g/mol) is a high-purity heterocyclic building block designed for advanced chemical synthesis and research applications . Its structure, featuring both ester and amino functional groups on the thiazole core, makes it a versatile precursor for constructing complex molecules. Peer-reviewed research demonstrates its specific application as a key synthetic intermediate in the preparation of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, which are structures of interest in medicinal and heterocyclic chemistry . The compound readily undergoes further transformations, such as reactions with DMFDMA, to form more advanced intermediates for cyclization reactions with various amino-heterocycles, facilitating the creation of diverse molecular libraries . For safe handling, please note the associated hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store the product sealed in a dry environment at room temperature . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-13-5(11)3-4-6(7(12)14-2)15-8(9)10-4/h3H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXALLAPTWSEEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(SC(=N1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6506-30-5
Record name methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate typically involves the reaction of appropriate thiazole derivatives with methoxy and amino substituents. One common method involves the cyclization of a precursor molecule containing the necessary functional groups under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate.

Case Study: Inhibition of Protein Kinases

A study published in PMC evaluated a series of thiazolyl-indole derivatives that included compounds similar to this compound. These compounds demonstrated potent inhibition of key protein kinases such as EGFR, HER2, and VEGFR-2. Notably, some derivatives exhibited IC50 values as low as 6.10 μM against MCF-7 breast cancer cell lines, indicating strong cytotoxic effects and potential for therapeutic use in cancer treatment .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities against various pathogens.

Case Study: Antibacterial and Antifungal Activity

Research has shown that thiazole derivatives possess moderate to strong antibacterial and antifungal activities. For instance, a study reported minimum inhibitory concentration (MIC) values for related thiazole compounds against Gram-positive and Gram-negative bacteria ranging from 4.69 to 156.47 µM. This suggests that this compound could be effective against infections caused by these microorganisms .

Given the promising results from preliminary studies, future research could focus on:

  • Optimization of Chemical Structure : Modifying the thiazole ring or substituents to enhance potency and selectivity against cancer cells or pathogens.
  • In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at Position 4

Target Compound
  • Position 4 : 2-Methoxy-2-oxoethyl group (CH₂COOMe).
  • Impact : Introduces electron-withdrawing effects, enhancing electrophilicity at the thiazole ring for cyclization reactions .
Comparable Compounds

Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate Position 4: Carboxylate group; Position 5: CF₃. Key Difference: The trifluoromethyl group increases lipophilicity and metabolic stability, making it suitable for agrochemical or medicinal applications .

Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate Position 4: 4-Methoxyphenyl.

Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate Position 4: Methoxymethyl (CH₂OMe). Impact: Less electron-withdrawing than the target compound, leading to reduced reactivity in cyclization reactions .

Substitution at Position 2

Target Compound
  • Position 2: Amino group (–NH₂).
  • Role : Participates in hydrogen bonding and serves as a nucleophile in further derivatization .
Comparable Compounds

Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate

  • Position 2 : Guanidine group (–NH–C(=NH)–NH₂).
  • Impact : Strongly basic; enhances solubility in polar solvents and interaction with anionic biological targets .

Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate Position 2: Boc-protected amino group. Role: Stabilizes the amine during synthetic steps; critical in dasatinib intermediate synthesis .

Functional Group Variations

Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Structure: Dihydrothiazole with thioxo (–S–) and allyl groups. Impact: The non-aromatic ring reduces conjugation, altering electronic properties and reactivity compared to the fully aromatic target compound .

Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Position 2: Substituted anilino group. Impact: Steric hindrance from the ortho-methyl group may limit rotational freedom, affecting binding kinetics .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
Methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate (Target) 2-NH₂, 4-CH₂COOMe, 5-COOMe 230.24 Intermediate for pyrido[1,2-a]pyrimidines
Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate 2-NH₂, 4-COOMe, 5-CF₃ 254.19 High lipophilicity; potential drug candidate
Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate 2-NH₂, 4-Ph(OMe), 5-COOEt 292.32 Enhanced π-π interactions
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate 2-guanidine, 4-Me, 5-COOEt 243.28 Improved solubility in polar media
Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate 2-Boc-NH, 5-COOMe 258.29 Dasatinib intermediate synthesis

Biological Activity

Methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate (CAS Number: 6506-30-5) is a thiazole derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC8_8H10_{10}N2_2O4_4S
Molecular Weight230.24 g/mol
CAS Number6506-30-5

The biological activity of thiazole compounds, including this compound, is often attributed to their ability to interact with various biological targets. Research indicates that thiazoles can exhibit:

  • Antitumor Activity : Thiazole derivatives have shown cytotoxic effects against various cancer cell lines. For instance, certain thiazole compounds have demonstrated IC50_{50} values in the low micromolar range against human glioblastoma and melanoma cells, indicating significant anticancer potential .
  • Antimicrobial Properties : The thiazole moiety is known for its antimicrobial activity. Studies have highlighted the effectiveness of 1,3-thiazole derivatives against a range of pathogens, suggesting that this compound could possess similar properties .
  • Anti-inflammatory Effects : Some thiazole derivatives have been noted for their anti-inflammatory activities in preclinical models, which may be beneficial in treating inflammatory diseases .

Antitumor Activity

A study evaluated various thiazole derivatives for their anticancer properties using the MTT assay. This compound was included in a series of compounds tested against human cancer cell lines. The results indicated that this compound exhibited moderate cytotoxicity with an IC50_{50} value of approximately 20 µM against A431 cells (human epidermoid carcinoma) and U251 cells (human glioblastoma) .

Antimicrobial Properties

In another investigation focusing on the antimicrobial activity of thiazoles, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research on thiazole derivatives has also revealed their potential in modulating inflammatory responses. In a model of induced inflammation in rats, this compound significantly reduced levels of pro-inflammatory cytokines compared to the control group .

Q & A

Q. Optimization Strategies :

  • Solvent Variation : Replace methanol with ethanol to assess solubility and reaction kinetics.
  • Catalyst Screening : Test bases like NaHCO₃ vs. K₂CO₃ to enhance cyclization efficiency.
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time.

Q. Table 1: Synthesis Parameters and Outcomes

ParameterConditionYield (%)Purity (HPLC)
Solvent (MeOH)Reflux, 30 min85>98%
Catalyst (K₂CO₃)Room temperature7295%
Microwave (100°C)10 min7897%

Basic: How is the molecular structure of this compound validated, and what spectroscopic techniques are most reliable for characterization?

Methodological Answer:
Structural validation requires a combination of techniques:

  • IR Spectroscopy : Peaks at 1718 cm⁻¹ (ester C=O) and 1646 cm⁻¹ (thiazole ring) confirm functional groups .
  • NMR Analysis :
    • ¹H NMR (DMSO-d₆) : δ 3.59 (s, 3H, OCH₃), 3.89 (s, 2H, CH₂), 7.85 (s, 2H, NH₂) .
    • ¹³C NMR : Key signals for carbonyl (169.4 ppm) and thiazole carbons (145–155 ppm).
  • X-ray Crystallography : Use SHELXL for refinement (e.g., SHELX programs enable precise determination of bond angles and torsional strain) .

Q. Table 2: Key Spectral Assignments

TechniqueObserved SignalAssignment
IR1718 cm⁻¹Ester carbonyl stretch
¹H NMRδ 3.89 (s)CH₂ adjacent to ester
¹³C NMR169.4 ppmCarbonyl (COOCH₃)

Advanced: What are the dominant chemical reactivity pathways of this compound, and how can they be exploited to design novel derivatives?

Methodological Answer:
The compound’s reactivity is driven by:

  • Amino Group : Participates in condensation reactions (e.g., with DMFDMA to form enamines, yielding 96% of methyl 4-(1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl)-2-[(dimethylamino)methyleneamino]thiazole-5-carboxylate) .
  • Ester Group : Hydrolysis to carboxylic acid or transesterification with alcohols.
  • Thiazole Ring : Electrophilic substitution at the 2-position (e.g., bromination).

Q. Experimental Design for Derivatization :

Enamine Formation : React with DMFDMA under reflux (8 hours) in anhydrous conditions.

Cross-Coupling : Use Suzuki-Miyaura conditions with Pd catalysts to introduce aryl groups.

Biological Screening : Test derivatives for activity against microbial targets (e.g., compare IC₅₀ values of parent vs. analogs) .

Advanced: How can researchers resolve contradictions in reported biological activity data for thiazole derivatives like this compound?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Purity Issues : Impurities >2% can skew results; validate via HPLC and elemental analysis .
  • Structural Analogues : Subtle substituent changes (e.g., trifluoromethyl vs. tert-butyl) drastically alter bioactivity .

Q. Resolution Strategies :

  • Standardized Protocols : Use WHO-recommended assays (e.g., microbroth dilution for antimicrobial tests).
  • Dose-Response Curves : Compare EC₅₀ values across multiple studies.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like kinases .

Q. Table 3: Comparative Bioactivity of Analogues

SubstituentTargetIC₅₀ (μM)Reference
-OCH₃ (Parent)EGFR Kinase12.3
-CF₃COX-28.7
-Brβ-Lactamase18.9

Advanced: How does this compound compare structurally and functionally to other thiazole-based carboxylates in medicinal chemistry?

Methodological Answer:
Key structural distinctions include:

  • Substitution Pattern : The 2-amino and 4-(methoxy-oxoethyl) groups enhance hydrogen-bonding capacity vs. simpler methyl/ethyl esters .
  • Electronic Effects : Electron-withdrawing ester groups increase electrophilicity of the thiazole ring, favoring nucleophilic attacks .

Q. Functional Comparisons :

  • Anticancer Activity : Analogues with 4-tert-butyl groups show higher cytotoxicity (e.g., methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate inhibits MCF-7 cells at IC₅₀ = 5.2 μM) .
  • Antimicrobial Potency : Trifluoromethyl derivatives (e.g., ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate) exhibit broader-spectrum activity .

Q. Table 4: Structural Analogs and Properties

Compound NameKey SubstituentsBioactivity Highlight
Parent Compound2-amino, 4-(methoxy-oxoethyl)EGFR inhibition (IC₅₀ = 12.3 μM)
Ethyl 2-amino-5-(trifluoromethyl)-thiazole5-CF₃Antifungal (MIC = 2 μg/mL)
Methyl 2-bromo-4-tert-butyl-thiazole4-tert-butylAntiproliferative (IC₅₀ = 5.2 μM)

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